![molecular formula C13H10N2O2S B2608028 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 134670-26-1](/img/structure/B2608028.png)
6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core with a 4-methoxyphenyl group at the 6-position and an aldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones under basic conditions to yield the desired imidazo[2,1-b][1,3]thiazole derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on yield improvement, cost reduction, and scalability. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid.
Reduction: 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-methanol.
Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine: 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has shown potential in medicinal chemistry as a scaffold for the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties . Its derivatives have been studied for their activity against various biological targets, including enzymes and receptors.
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials that require stable heterocyclic structures.
Mechanism of Action
The biological activity of 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazo[2,1-b][1,3]thiazole core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
- 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- 6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Comparison: While these compounds share the imidazo[2,1-b][1,3]thiazole core, the substituents on the phenyl ring significantly influence their chemical properties and biological activities. For example, the methoxy group in 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde can enhance electron-donating effects, potentially increasing its reactivity in certain chemical reactions and its affinity for biological targets compared to its chloro, bromo, or nitro analogs .
Properties
IUPAC Name |
6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-17-10-4-2-9(3-5-10)12-11(8-16)15-6-7-18-13(15)14-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUVRKVRWODYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2607946.png)



![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-bromophenyl)amino)naphthalene-1,4-dione](/img/structure/B2607954.png)
![6-Fluoro-9,10-dihydrobenzo[8]annulen-5(8H)-one](/img/structure/B2607955.png)
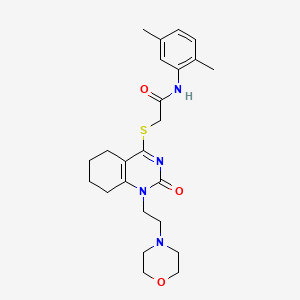
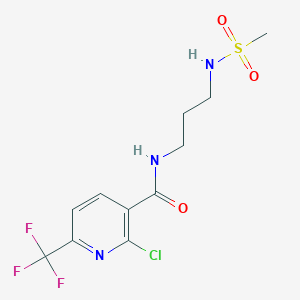
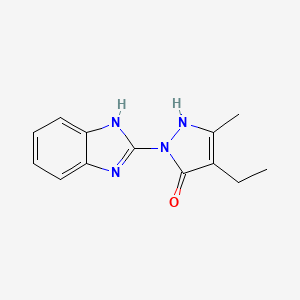
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2607962.png)
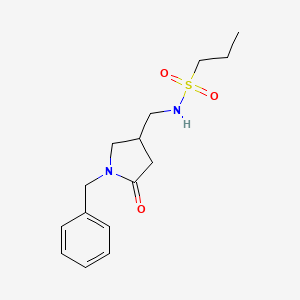
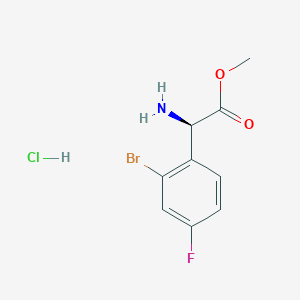

![propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-(2,4,6-trimethylbenzenesulfonamido)naphthalen-2-yl]-3-oxobutanoate](/img/structure/B2607968.png)
